molecular formula C22H21N5OS B14968118 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B14968118
M. Wt: 403.5 g/mol
InChI Key: KYUNLJGDGSXKTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Another approach involves the treatment of 4-amino-5-mercapto-4H-1,2,4-triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that can enhance or alter the compound’s pharmacological properties .

Properties

Molecular Formula

C22H21N5OS

Molecular Weight

403.5 g/mol

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H21N5OS/c1-15-24-25-21-27(15)26-19(29-21)16-8-7-11-18(14-16)23-20(28)22(12-5-6-13-22)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,23,28)

InChI Key

KYUNLJGDGSXKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

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